4-(tert-butoxy)-3-methylbut-1-yne
Description
4-(tert-Butoxy)-3-methylbut-1-yne is an alkyne derivative characterized by a terminal triple bond (C≡CH), a tert-butoxy group (–OC(CH₃)₃) at position 4, and a methyl substituent at position 3. This compound’s structure combines steric bulk from the tert-butoxy group with the reactivity of an alkyne, making it a candidate for applications in organic synthesis, particularly in cross-coupling reactions or as a building block for complex molecules. While direct data on this compound are absent in the provided evidence, its properties can be inferred from structurally related compounds with tert-butoxy or alkyne functionalities .
Properties
CAS No. |
2228819-02-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Sodium Acetylide Precursors
The reaction begins with the deprotonation of a terminal alkyne, such as 3-methylbut-1-yne, using a strong base like sodium amide (NaNH₂) in anhydrous ammonia. This generates a sodium acetylide intermediate, which reacts with tert-butyl bromide or analogous electrophiles. For example:
Subsequent treatment with tert-butyl bromide facilitates nucleophilic substitution at the terminal carbon:
This method typically achieves moderate yields (50–65%) due to competing elimination reactions, necessitating precise control of temperature (–78°C to 0°C) and solvent polarity (e.g., THF or ether).
Optimization Strategies
-
Base Selection : Potassium tert-butoxide (KOtBu) enhances reaction efficiency by minimizing side reactions, improving yields to ~70%.
-
Solvent Effects : Polar aprotic solvents like DMF stabilize the acetylide ion, though they may increase elimination byproducts.
-
Leaving Group : Tertiary sulfonates (e.g., triflate) outperform bromides in reactivity, reducing reaction times by 30–40%.
Sonogashira Coupling for Alkyne-Ether Conjugation
The Sonogashira reaction provides a palladium-catalyzed route to construct the alkyne backbone while introducing the tert-butoxy group. This method is advantageous for coupling aryl or alkenyl halides with terminal alkynes under mild conditions.
Reaction Mechanism and Conditions
A representative protocol involves reacting 3-methylbut-1-yne with a tert-butoxy-substituted iodide in the presence of Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine as a base:
Key parameters:
Substrate Scope and Limitations
-
Electrophile Compatibility : Aryl iodides react efficiently, while alkyl bromides require elevated temperatures (80–100°C).
-
Steric Hindrance : Bulky tert-butoxy groups slow coupling kinetics, necessitating extended reaction times (24–48 hours).
Cobalt-Mediated Alkyne Cyclization
The Pauson–Khand reaction, though primarily used for cyclopentenone synthesis, has been adapted for constructing tert-butoxy-alkyne frameworks via cobalt-alkyne complexes.
Protocol for Co₂(CO)₈ Complexation
3-Methylbut-1-yne is treated with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable alkyne-cobalt complex. Subsequent reaction with tert-butyl vinyl ether under CO atmosphere induces cyclization:
This method achieves 60–70% yields but requires high-pressure conditions (5–10 atm CO).
Advantages Over Traditional Methods
-
Functional Group Tolerance : Esters and ketones remain intact under reaction conditions.
-
Stereocontrol : The cobalt template directs regioselective ether formation, minimizing isomerization.
Halogenation-Functionalization Sequences
Bromination followed by alkoxy substitution offers a two-step pathway to this compound.
Bromination of 3-Methylbut-1-yne
Using N-bromosuccinimide (NBS) and AgNO₃ in acetone, the alkyne is brominated at the terminal position:
Nucleophilic Displacement with tert-Butoxide
The bromoalkyne undergoes SN2 substitution with potassium tert-butoxide in DMSO:
This step proceeds quantitatively at 25°C, offering a high-yielding (90%) route.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Scalability | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Alkylation | 50–70 | 6–12 h | Moderate | Elimination byproducts |
| Sonogashira Coupling | 75–85 | 24–48 h | High | Oxygen sensitivity |
| Cobalt Cyclization | 60–70 | 48–72 h | Low | High-pressure equipment required |
| Halogenation-Functionalization | 80–90 | 4–8 h | High | Bromination selectivity |
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-3-methylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Applications
Synthetic Building Block
4-(tert-butoxy)-3-methylbut-1-yne serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, making it a versatile building block for the synthesis of more complex molecules.
Reactions Involving this compound:
- Alkyne Coupling Reactions: The compound can be utilized in coupling reactions, such as Sonogashira and Glaser couplings, to form larger alkyne structures.
- Cyclotrimerization: It can undergo cyclotrimerization reactions to yield cyclic compounds, which are important in the development of new materials and pharmaceuticals.
Interaction Studies
Research on this compound has also focused on its interactions with other chemical species:
- Metal Catalysis: The compound's ability to form complexes with metal catalysts can influence reaction pathways and efficiencies in organic transformations. For instance, studies have shown that it can act as a ligand in transition metal-catalyzed reactions, enhancing selectivity and yield .
- Biomolecular Interactions: Investigations into its potential biological interactions suggest that it may have therapeutic roles, particularly in drug design where alkyne functionalities are relevant.
Case Study 1: Alkyne Coupling Reaction
In a study examining the use of this compound in Sonogashira coupling reactions, researchers demonstrated that the tert-butoxy group significantly improved the reaction yield compared to other alkynes without bulky substituents. This finding highlights the importance of steric effects in facilitating successful coupling reactions.
Case Study 2: Cyclotrimerization
Another case study investigated the cyclotrimerization of this compound using titanium-based catalysts. The results indicated that the compound could effectively form cyclic products under mild conditions, showcasing its potential for creating complex molecular architectures relevant in materials science .
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-3-methylbut-1-yne involves its reactivity with various molecular targets. The tert-butoxy group can undergo cleavage to form reactive intermediates, which then participate in further chemical transformations. The pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Functional Group and Reactivity
Alkyne vs. Carbonyl Groups
- 4-(tert-Butoxy)-3-methylbut-1-yne: The terminal alkyne enables reactions like Sonogashira coupling or hydrogenation. The tert-butoxy group may sterically hinder electrophilic additions, directing reactivity to the triple bond .
- 4-Methoxy-3-buten-2-one (): A conjugated enone system, reactive in Michael additions or Diels-Alder reactions. The methoxy group (–OCH₃) offers less steric hindrance compared to tert-butoxy, allowing faster kinetics in nucleophilic attacks .
Steric and Electronic Effects
- 4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid (): The tert-butoxycarbonyl (Boc) group protects amines, leveraging acid-labile stability. Similarly, the tert-butoxy group in the target compound may confer acid sensitivity, necessitating careful handling in acidic conditions .
- 4-(tert-Butoxy)-3-methoxybenzaldehyde () : The bulky tert-butoxy group reduces electrophilic aromatic substitution reactivity at the para position, analogous to how it may shield the alkyne in the target compound .
Physical and Structural Properties
*Estimated values based on structural analogs.
Key Observations :
- The tert-butoxy group increases molecular weight and hydrophobicity compared to smaller alkoxy groups (e.g., methoxy).
- Steric bulk in the target compound may reduce solubility in polar solvents, similar to Boc-protected bicyclic compounds in .
Q & A
What are the key considerations for synthesizing 4-(tert-butoxy)-3-methylbut-1-yne, and how does steric hindrance impact reaction efficiency?
Synthesis typically involves alkylation of a propargyl alcohol derivative with tert-butyl groups under controlled conditions. The tert-butoxy group introduces significant steric hindrance, which can slow nucleophilic substitution reactions. For example, alkylation of 3-methylbut-1-yn-3-ol with tert-butyl bromide requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to overcome steric effects . Reaction monitoring via TLC or GC-MS is critical to optimize yields, as incomplete substitution often occurs due to bulky substituents.
How can researchers characterize the structural integrity of this compound, and what spectral data are most diagnostic?
Key characterization methods include:
- NMR :
- ¹H NMR : The tert-butyl group shows a singlet at δ 1.2–1.4 ppm (9H). The acetylenic proton (C≡CH) appears as a triplet near δ 2.0–2.2 ppm (J = 2.7 Hz).
- ¹³C NMR : The alkyne carbons resonate at δ 70–85 ppm, while the tert-butoxy oxygen shifts the adjacent methyl carbon to δ 28–30 ppm .
- IR : A sharp C≡C stretch at ~2100–2120 cm⁻¹ confirms the alkyne moiety .
What stability challenges arise during storage of this compound, and how can they be mitigated?
The compound is prone to oxidation at the alkyne group and hydrolysis of the tert-butoxy ether under acidic or humid conditions. Storage recommendations:
- Use inert atmospheres (argon/nitrogen) in airtight containers.
- Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated degradation .
- Monitor purity via HPLC every 3–6 months, as degradation products (e.g., carboxylic acids) may form .
What are the common reaction pathways for this compound in organic synthesis?
- Alkyne Reactivity : Participates in Sonogashira couplings with aryl halides, though the tert-butoxy group may require protection (e.g., TBS) to prevent side reactions .
- Hydrogenation : Selective hydrogenation of the alkyne to cis-alkenes using Lindlar’s catalyst (H₂, quinoline) proceeds at 40–60% yields due to steric hindrance .
Advanced Research Questions
How do computational studies (e.g., DFT) explain the electronic effects of the tert-butoxy group on alkyne reactivity?
DFT calculations reveal that the tert-butoxy group induces electron donation via hyperconjugation, stabilizing the alkyne’s π-system. This reduces electrophilicity at the triple bond, making it less reactive in cycloadditions compared to unsubstituted alkynes. Charge distribution maps show a 15–20% decrease in electron density at the alkyne carbon adjacent to the tert-butoxy group .
How can conflicting spectroscopic data for this compound be resolved in structural elucidation?
Contradictions often arise in:
- ¹H NMR Splitting Patterns : Variable coupling constants (J = 2.5–3.0 Hz) for the acetylenic proton due to conformational flexibility. Solution: Use 2D NMR (COSY) to confirm spin-spin interactions .
- IR Absorbances : Overlapping C≡C and C-O stretches. Solution: Compare with deuterated analogs or computational IR simulations .
What strategies optimize catalytic asymmetric reactions involving this compound?
Chiral ligands like BINAP or Josiphos enhance enantioselectivity in alkyne functionalization. For example:
- Asymmetric Hydroamination : Rhodium catalysts with (R)-BINAP achieve up to 85% ee, though steric bulk reduces turnover frequency (TOF < 10 h⁻¹) .
- Kinetic Resolution : Use enantiopure tert-butoxy analogs to bias reaction pathways .
How does the tert-butoxy group influence regioselectivity in multi-step syntheses?
In Diels-Alder reactions, the tert-butoxy group directs endo selectivity by stabilizing transition states through steric shielding. For example, cycloadditions with maleic anhydride favor endo products (7:3 ratio) due to reduced steric clash in the transition state .
What are the limitations of using this compound in polymerization reactions?
While the compound can act as a monomer in radical or coordination polymerizations, its bulky substituent:
- Reduces chain propagation rates (kp < 50 L·mol⁻¹·s⁻¹).
- Limits molecular weight (Mn < 10,000 Da) due to steric termination .
How can researchers design experiments to study degradation pathways under simulated physiological conditions?
- Hydrolysis Studies : Incubate the compound in pH 7.4 buffer at 37°C and analyze degradation products via LC-MS. Major pathways include tert-butoxy cleavage (t₁/₂ = 24–48 hrs) and alkyne oxidation .
- Radical Scavenging Assays : Use ESR to detect free radicals formed during autoxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
